Pralmorelin (D-alanyl-3-(2-naphthyl)-D-alanyl - L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide dihydrochloride), also known as GHRP-2, GPA 748, growth hormone-releasing peptide 2, KP-102 D, and KP-102 LN, is a synthetic hexapeptide . It belongs to the class of growth hormone secretagogues (GHS) and acts as a ghrelin/growth-hormone secretagogue receptor agonist . Pralmorelin mimics the action of ghrelin, a naturally occurring hormone that stimulates the release of growth hormone (GH) . This ability to stimulate GH release makes Pralmorelin a valuable tool in scientific research, particularly in the areas of endocrinology, metabolism, and growth disorders.
The molecular structure of Pralmorelin consists of six amino acid residues, as indicated by its chemical name: D-alanyl-3-(2-naphthyl)-D-alanyl-L-alanyl-L-tryptophyl-D-phenylalanyl-L-lysinamide dihydrochloride . Detailed analysis of its molecular structure, including bond lengths, angles, and conformations, requires further investigation beyond the scope of the provided abstracts.
Pralmorelin exerts its GH-releasing effects through a dual mechanism of action, targeting both the hypothalamus and the pituitary gland . It acts as a ghrelin/growth-hormone secretagogue receptor agonist, stimulating the release of GH from the anterior pituitary gland . Additionally, it requires the presence of the median eminence, where endogenous GHRH is released, to exert its full GH-stimulating activity . This suggests that Pralmorelin may also act synergistically with GHRH to enhance GH secretion.
Endocrinology Research:* Diagnosis of Growth Hormone Deficiency (GHD): Pralmorelin serves as a diagnostic agent for GHD, particularly in children . Its administration leads to a significant increase in plasma GH levels in healthy individuals, while patients with GHD exhibit a blunted response .
Metabolism Research:* Investigation of Glucose Metabolism: Studies have explored the role of Pralmorelin in glucose metabolism, demonstrating its potential to inhibit glucose-stimulated release of glucagon-like peptide-1 (GLP-1) . This finding highlights the complex interplay between Pralmorelin, incretin hormones, and glucose homeostasis.
Growth and Development Research:* Understanding Growth Hormone Regulation: Pralmorelin serves as a valuable tool for studying the regulation of GH secretion and its effects on various physiological processes, including growth, development, and metabolism .
Pharmacokinetic and Pharmacodynamic Studies:* Preclinical Models: Pralmorelin has been extensively used in preclinical models, particularly in rats, to investigate its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion . These studies provide essential data for understanding the drug's behavior in vivo.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: